N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine

Catalog No.
S14646379
CAS No.
86888-13-3
M.F
C18H40N2
M. Wt
284.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine

CAS Number

86888-13-3

Product Name

N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine

IUPAC Name

N,N'-bis(2-ethylhexyl)ethane-1,2-diamine

Molecular Formula

C18H40N2

Molecular Weight

284.5 g/mol

InChI

InChI=1S/C18H40N2/c1-5-9-11-17(7-3)15-19-13-14-20-16-18(8-4)12-10-6-2/h17-20H,5-16H2,1-4H3

InChI Key

MDIFBDKWCMRABQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNCCNCC(CC)CCCC

N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine is an organic compound classified as an ethylenediamine derivative. Its molecular formula is C18_{18}H40_{40}N2_2, and it has a molecular weight of 284.5 g/mol. The compound features two ethylhexyl groups attached to the nitrogen atoms of the ethylenediamine backbone, which contributes to its unique properties and applications in various fields, including chemistry, biology, and industry .

  • Oxidation: The compound can be oxidized to form amine oxides using agents such as hydrogen peroxide or peracids.
  • Reduction: Reduction processes can convert the compound into secondary or primary amines, typically utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions, often requiring a strong base or catalyst.

Research indicates that N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine exhibits biological activity that may be relevant in various contexts:

  • Enzyme Inhibition: The compound has been explored for its potential role in inhibiting specific enzymes, which could have implications in therapeutic applications.
  • Protein-Ligand Interactions: It is utilized in studies involving protein-ligand interactions, providing insights into biochemical pathways and mechanisms.

The synthesis of N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine typically involves:

  • Reaction of Ethylenediamine with 2-Ethylhexyl Chloride: Under basic conditions, ethylenediamine reacts with two equivalents of 2-ethylhexyl chloride to yield the desired diamine product and hydrochloric acid as a byproduct.
    Ethylenediamine+2(2 Ethylhexyl chloride)N N Bis 2 ethylhexyl ethane 1 2 diamine+2(HCl)\text{Ethylenediamine}+2(\text{2 Ethylhexyl chloride})\rightarrow \text{N N Bis 2 ethylhexyl ethane 1 2 diamine}+2(\text{HCl})
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to enhance yield and reaction control. Catalysts and optimized parameters further improve synthesis efficiency.

N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine has diverse applications across several fields:

  • Chemistry: Acts as a ligand in coordination chemistry and as a building block for complex molecule synthesis.
  • Biology: Investigated for drug delivery systems and therapeutic agents.
  • Industry: Used in producing surfactants, emulsifiers, and corrosion inhibitors .

Studies on the interactions of N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine with various molecular targets have revealed its potential to form stable complexes with metal ions. This property enables modulation of metalloenzyme activity and influences lipid membrane characteristics due to its amphiphilic nature.

Several compounds share structural similarities with N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N,N'-Bis(2-aminoethyl)ethane-1,2-diamineC6_6H18_{18}N4_4Bifunctional amine used in pharmaceuticals
N,N'-Bis(2-hydroxyethyl)ethane-1,2-diamineC6_6H16_{16}N2_2O2_2Forms complexes with metal ions like Zn(II), used in coordination chemistry
N,N'-Bis(thiophen-2-ylmethylene)ethane-1,2-diamineC12_{12}H12_{12}N2_2S2_2Exhibits distinct electronic properties due to thiophene groups

Uniqueness of N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine

What sets N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine apart from these similar compounds is primarily its unique alkyl substitution pattern (two ethylhexyl groups), which enhances its lipophilicity and potential bioactivity compared to other amines. This structural characteristic may influence its solubility and interaction profiles in biological systems .

XLogP3

5.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

284.319149284 g/mol

Monoisotopic Mass

284.319149284 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

Explore Compound Types